Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate
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Overview
Description
Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is a complex organophosphorus compound It is characterized by the presence of both calcium and sodium ions, along with a phosphonatopropyl group that includes an acetamido and hydroxyphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Preparation of 1-acetamido-1-phosphonatopropyl precursor: This involves the reaction of acetamide with a suitable phosphonate ester under controlled conditions.
Hydroxyphosphinate formation: The precursor is then reacted with a hydroxyphosphinate reagent, often under acidic or basic conditions to facilitate the formation of the desired hydroxyphosphinate group.
Incorporation of calcium and sodium ions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization, filtration, and drying are crucial to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphinate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the phosphinate group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetamido group under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction could produce phosphinate alcohols.
Scientific Research Applications
Chemistry
In chemistry, calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in metal ion coordination complexes. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or pathways involved in disease processes, making it a potential candidate for drug development.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Calcium;sodium;(1-amino-1-phosphonatopropyl)-hydroxyphosphinate: Similar structure but with an amino group instead of an acetamido group.
Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-phosphinate: Lacks the hydroxy group present in the hydroxyphosphinate derivative.
Uniqueness
Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is unique due to the presence of both acetamido and hydroxyphosphinate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;/q;+2;+1/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYWZJSCXCKRJV-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CaNNaO7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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